molecular formula C14H17NO2 B13589911 (4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester

(4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B13589911
M. Wt: 231.29 g/mol
InChI Key: FQKMRIJPQXEDTO-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(prop-2-yn-1-yl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .

Medicine: In medicine, tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison: tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate is unique due to the presence of the prop-2-yn-1-yl group attached to the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-(4-prop-2-ynylphenyl)carbamate

InChI

InChI=1S/C14H17NO2/c1-5-6-11-7-9-12(10-8-11)15-13(16)17-14(2,3)4/h1,7-10H,6H2,2-4H3,(H,15,16)

InChI Key

FQKMRIJPQXEDTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC#C

Origin of Product

United States

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